

# Safety and Handling Guide: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid

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## Compound of Interest

Compound Name:	2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid
CAS No.:	2231744-57-1
Cat. No.:	B2613024

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## Executive Summary & Technical Identity

**2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid** (CAS: 2231744-57-1) is a specialized bifunctional alkyl-PEG linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its structure features a terminal carboxylic acid for amide coupling and a terminal alkyl chloride serving as an electrophilic handle for nucleophilic substitution (SN2).

Due to its dual reactivity and application in degrading high-value targets (e.g., SMARCA2/4), this compound requires precise handling to maintain linker integrity and ensure operator safety against potential alkylating activity.

## Physicochemical Profile

Property	Specification
CAS Number	2231744-57-1
Molecular Formula	C <sub>10</sub> H <sub>19</sub> ClO <sub>4</sub>
Molecular Weight	238.71 g/mol
Physical State	Colorless to light yellow liquid
Solubility	DMSO (>100 mg/mL), DMF, PEG300
Storage Condition	-20°C (Long-term), Hygroscopic

## Hazard Identification & Safety Assessment

### Functional Group Analysis (Read-Across Logic)

As a research-grade intermediate, comprehensive toxicological data (e.g., LD50) may not be established. However, a Structure-Activity Relationship (SAR) assessment dictates the following safety protocols based on its functional groups:

- Alkyl Chloride Moiety (C-Cl):
  - Risk: Potential alkylating agent. While primary alkyl chlorides are less reactive than iodides or bromides, they can still alkylate biological nucleophiles (DNA/proteins) under physiological conditions or metabolic activation.
  - Precaution: Treat as a potential mutagen. Double-gloving (Nitrile/Neoprene) is mandatory.
- Carboxylic Acid Moiety (-COOH):
  - Risk: Acidic and corrosive to mucous membranes.
  - Precaution: Standard corrosive handling (Eye protection: Chemical Splash Goggles).
- PEG Backbone (Ether linkages):
  - Risk: Peroxide formation upon prolonged exposure to air/light.

- Precaution: Store under inert gas (Argon/Nitrogen).

## Predicted GHS Classification

Based on structural analogs (e.g., Chloroacetic acid derivatives, PEG-acids):

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- H341: Suspected of causing genetic defects (Precautionary assignment due to alkyl halide).

## Storage & Stability Protocols

### The "Cold-Chain & Inert" Standard

The integrity of the alkyl chloride is the limiting factor. Hydrolysis of the C-Cl bond to an alcohol (C-OH) renders the linker useless for downstream SN2 reactions.

- Temperature: Store strictly at -20°C. Thaw only when needed.
- Atmosphere: The container must be purged with Argon or Nitrogen after every use. Oxygen promotes radical oxidation of the ether backbone; moisture promotes hydrolysis of the chloride.
- Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential acid corrosion.

## Experimental Handling & Synthesis Workflows

### Solubilization Strategy

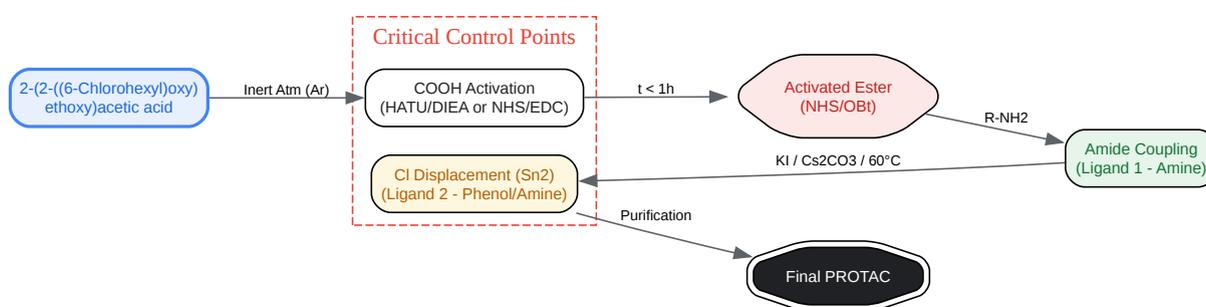
This compound is a viscous liquid. Accurate dosing requires density correction or, preferably, gravimetric transfer.

- Preferred Solvent: Anhydrous DMSO or DMF.
- Protocol:

- Equilibrate vial to Room Temperature (RT) in a desiccator to prevent condensation.
- Dissolve to a stock concentration of 100 mM.
- Sonicate briefly if viscous streaks persist.

## Chemical Conjugation Workflow

The following diagram illustrates the standard PROTAC synthesis logic, highlighting the critical order of operations to prevent side reactions (e.g., self-polymerization or hydrolysis).



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Figure 1: Step-wise conjugation logic. Note that the Alkyl Chloride (Cl) is typically displaced after the amide coupling to avoid competing hydrolysis during the basic conditions often required for nucleophilic substitution.

## Finkelstein Activation (Optional)

If the chloride leaving group is too sluggish (common in sterically hindered substitutions), convert it in situ to an iodide:

- Add 0.5 - 1.0 eq of Sodium Iodide (NaI) to the reaction mixture.
- Solvent: Acetone (if compatible) or DMF.

- Mechanism: The I<sup>-</sup> displaces Cl<sup>-</sup> to form a more reactive alkyl iodide.

## Emergency Response & Waste Disposal Spill Management

- Evacuate: Clear the immediate area.
- PPE: Wear respiratory protection (organic vapor cartridge) if ventilation is poor.
- Neutralization: Absorb with an inert material (vermiculite). Do not use water immediately (exothermic acid dilution).
- Clean-up: Wash the area with a dilute bicarbonate solution (5% NaHCO<sub>3</sub>) to neutralize residual acid.

## Disposal

- Classification: Halogenated Organic Waste.
- Do NOT: Mix with non-halogenated solvents (acetone/ethanol) if your facility separates them; the chlorine content requires high-temperature incineration to prevent dioxin formation.

## References

- Huber, A. D., et al. "First-in-Class Small Molecule Degradator of Pregnane X Receptor Enhances Chemotherapy Efficacy." [1] *Journal of Medicinal Chemistry*, 67(20), 18549-18575, 2024. [1] (Demonstrates application in PROTAC synthesis). [\[Link\]](#)
- National Institutes of Health (NIH). Safety Evaluation of Polyethylene Glycol (PEG) Compounds. [\[Link\]](#)

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## Sources

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